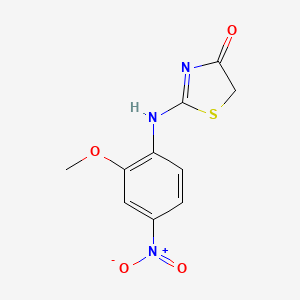

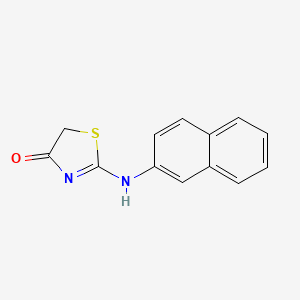

2-(naphthalen-2-ylamino)-1,3-thiazol-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound identified as “2-(naphthalen-2-ylamino)-1,3-thiazol-4-one” is known as Alt-R S.p. HiFi Cas9 Nuclease V3. This compound is a high-fidelity Streptococcus pyogenes Cas9 protein, which is widely used in genome editing applications. It significantly reduces off-target effects without compromising performance, making it ideal for routine experiments and challenging genome editing applications .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Alt-R S.p. HiFi Cas9 Nuclease V3 involves recombinant DNA technology. The Cas9 protein is expressed in an Escherichia coli strain that carries the gene encoding the nuclease. The protein is then purified using a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods

In industrial settings, the production of Alt-R S.p. HiFi Cas9 Nuclease V3 follows a similar recombinant DNA technology approach. Large-scale fermentation processes are employed to culture the E. coli strain, followed by purification steps to isolate the Cas9 protein. The final product is formulated to ensure stability and activity for genome editing applications .

化学反应分析

Types of Reactions

Alt-R Sp HiFi Cas9 Nuclease V3 primarily undergoes enzymatic reactions rather than traditional chemical reactions

Common Reagents and Conditions

The key reagents used with Alt-R S.p. HiFi Cas9 Nuclease V3 include the guide RNA (gRNA) and target DNA. The reaction conditions typically involve a buffer system that maintains the optimal pH and ionic strength for the nuclease activity. The reaction is carried out at physiological temperatures (37°C) to mimic the conditions within living cells .

Major Products Formed

The major product formed from the reaction involving Alt-R S.p. HiFi Cas9 Nuclease V3 is a double-stranded break (DSB) in the target DNA. This break can be repaired by the cell’s natural repair mechanisms, leading to insertions, deletions, or precise modifications at the target site .

科学研究应用

Alt-R S.p. HiFi Cas9 Nuclease V3 has a wide range of applications in scientific research:

Chemistry: Used in the study of gene function and regulation by enabling precise modifications in the genome.

Biology: Facilitates the creation of genetically modified organisms (GMOs) for studying disease models and biological pathways.

Medicine: Employed in gene therapy research to correct genetic defects and treat diseases at the genetic level.

Industry: Used in the development of genetically engineered crops with improved traits such as pest resistance and increased yield .

作用机制

Alt-R S.p. HiFi Cas9 Nuclease V3 exerts its effects through a mechanism known as CRISPR-Cas9. The Cas9 protein forms a complex with the guide RNA (gRNA), which directs the complex to a specific DNA sequence. The Cas9 protein then introduces a double-stranded break at the target site. This break can be repaired by the cell’s natural repair mechanisms, leading to gene editing .

相似化合物的比较

Similar Compounds

Alt-R S.p. Cas9 Nuclease V3: Another variant of the Cas9 protein with similar genome editing capabilities but lower specificity compared to the HiFi version.

Cas12a (Cpf1): A different CRISPR-associated nuclease with distinct target recognition and cleavage properties.

Cas9 Nickase: A modified version of Cas9 that introduces single-stranded breaks instead of double-stranded breaks .

Uniqueness

Alt-R S.p. HiFi Cas9 Nuclease V3 is unique due to its high fidelity and reduced off-target effects. This makes it particularly valuable for applications requiring precise genome editing with minimal unintended modifications .

属性

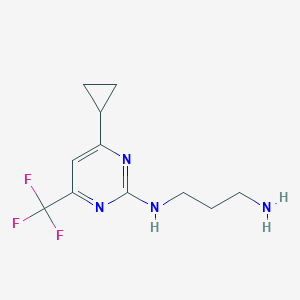

IUPAC Name |

2-(naphthalen-2-ylamino)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAADDPGLWMGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

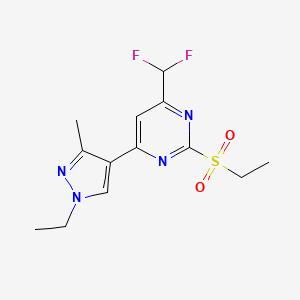

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7762024.png)